

Using Realon for Viscosity Imaging in Confocal Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name:	realon
CAS No.:	139638-68-9
Cat. No.:	B1178285

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular viscosity is a critical biophysical parameter that profoundly influences molecular diffusion, protein conformation, and enzymatic reactions, thereby playing a pivotal role in cellular function and homeostasis. Aberrant changes in cellular viscosity have been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[1][2] **Realon** is a novel, high-sensitivity fluorescent probe specifically designed for monitoring viscosity changes within living cells using confocal microscopy. Its unique molecular rotor mechanism provides a robust and quantitative tool for researchers studying cellular microenvironments and for professionals in drug development screening for compounds that modulate cellular viscosity.

Realon's core structure is based on a BODIPY (boron-dipyrromethene) molecular rotor.[3] In low-viscosity environments, the intramolecular rotation of the BODIPY core is rapid, leading to non-radiative decay and minimal fluorescence. As the surrounding viscosity increases, this rotation is restricted, forcing the excited molecule to decay via radiative pathways, resulting in a

significant enhancement of its fluorescence intensity and lifetime.[1][3] This direct relationship between viscosity and fluorescence makes **Realon** an ideal candidate for real-time, quantitative imaging of viscosity in live cells.[3]

Key Applications

- Cellular Biology: Studying the role of viscosity in fundamental cellular processes such as cell division, intracellular transport, and organelle function.[4][5]
- Disease Research: Investigating the link between abnormal cellular viscosity and the progression of diseases like cancer and Alzheimer's.[1]
- Drug Discovery: Screening for therapeutic compounds that can modulate cellular viscosity as a potential treatment strategy.[4][6]
- Pharmacology: Assessing the mechanism of action and cellular effects of drugs by monitoring their impact on intracellular viscosity.[4]

Quantitative Data

The photophysical properties of **Realon** are summarized in the tables below. The probe exhibits a significant increase in fluorescence intensity and lifetime with increasing solvent viscosity, demonstrating its high sensitivity.

Table 1: Photophysical Properties of **Realon**

Property	Value (in low viscosity)	Value (in high viscosity)
Absorption Maximum (λ_{abs})	488 nm	488 nm
Emission Maximum (λ_{em})	520 nm	520 nm
Quantum Yield (Φ)	~0.01	>0.50
Molar Extinction Coefficient (ϵ)	80,000 M ⁻¹ cm ⁻¹	80,000 M ⁻¹ cm ⁻¹
Fluorescence Lifetime (τ)	~0.5 ns	>3.0 ns

Table 2: Fluorescence Response of **Realon** to Viscosity

Solvent	Viscosity (cP)	Relative Fluorescence Intensity
Methanol	0.55	1.0
Methanol/Glycerol (1:1)	6.0	25.0
Methanol/Glycerol (1:3)	60.0	80.0
Glycerol	950.0	>100.0

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Basal Viscosity

This protocol outlines the steps for staining live cells with **Realon** and imaging the basal intracellular viscosity using a confocal laser scanning microscope.

Materials:

- **Realon** stock solution (1 mM in DMSO)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Cells of interest (e.g., HeLa, U87)
- Confocal microscope with a 488 nm laser line and appropriate emission filters.[7]
- Glass-bottom dishes or chambered cover glasses suitable for high-resolution imaging.

Procedure:

- **Cell Culture:** Plate cells on glass-bottom dishes and culture overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment and recovery.

- Preparation of Staining Solution: Prepare a fresh working solution of **Realon** by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 1-5 μ M.
- Cell Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Realon** working solution to the cells and incubate for 15-30 minutes at 37°C.
- Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.
- Imaging:
 - Add fresh, pre-warmed complete culture medium to the cells.
 - Place the dish on the stage of the confocal microscope.[8]
 - Set the excitation wavelength to 488 nm and the emission detection window to 500-550 nm.
 - Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.[9]
 - Acquire images using a 60x or 100x oil immersion objective. For 3D analysis, acquire a Z-stack of optical sections.[10][11]

Protocol 2: Monitoring Drug-Induced Changes in Viscosity

This protocol describes how to induce changes in intracellular viscosity using a chemical agent and monitor the corresponding changes in **Realon** fluorescence.

Materials:

- Cells stained with **Realon** (from Protocol 1)

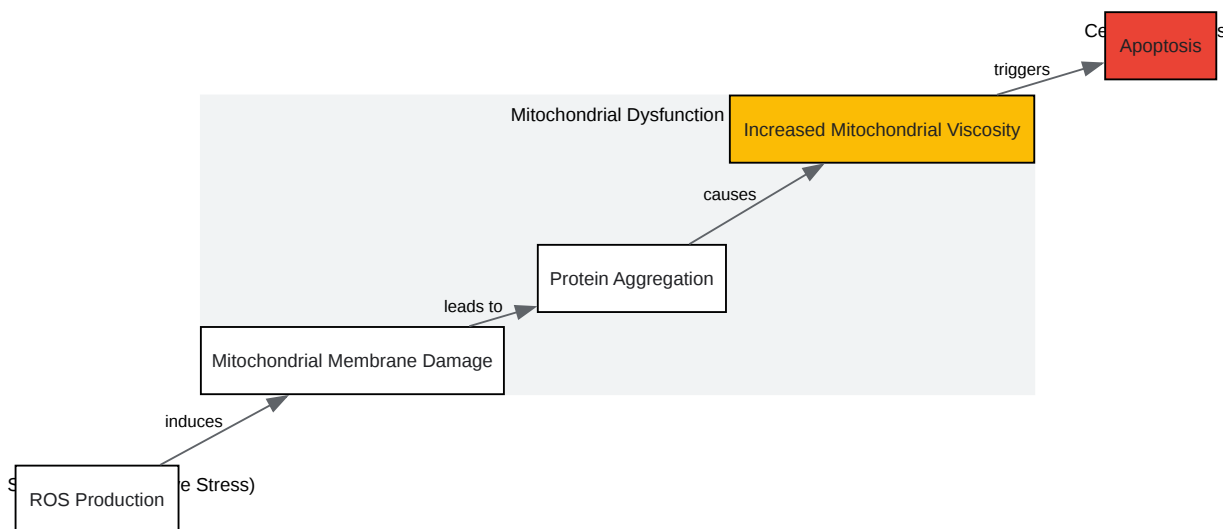
- Viscosity-modulating agent (e.g., Monensin at 10 μM to increase mitochondrial viscosity[3], or Nystatin for general changes)
- Confocal microscope with time-lapse imaging capabilities.[4]

Procedure:

- **Baseline Imaging:** Following the staining procedure in Protocol 1, acquire a set of baseline images of the **Realon**-stained cells before treatment.
- **Drug Treatment:** Add the viscosity-modulating agent directly to the imaging medium at the desired final concentration.
- **Time-Lapse Imaging:** Immediately begin acquiring a time-lapse series of images to monitor the dynamic changes in **Realon** fluorescence. Acquire images every 1-5 minutes for a total duration of 30-60 minutes, or as required by the experimental design.
- **Data Analysis:**
 - Quantify the mean fluorescence intensity of individual cells or specific regions of interest (e.g., mitochondria) over time using image analysis software.
 - Plot the change in fluorescence intensity as a function of time to visualize the effect of the drug on intracellular viscosity.

Visualizations

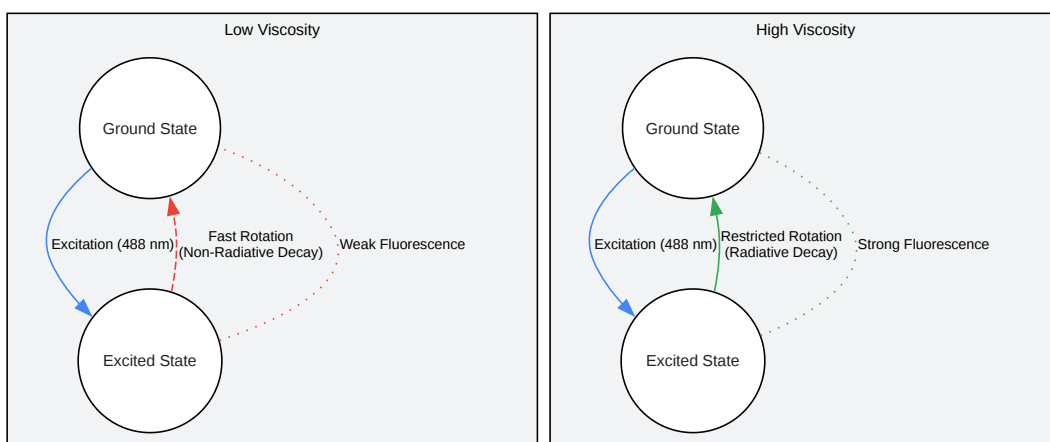
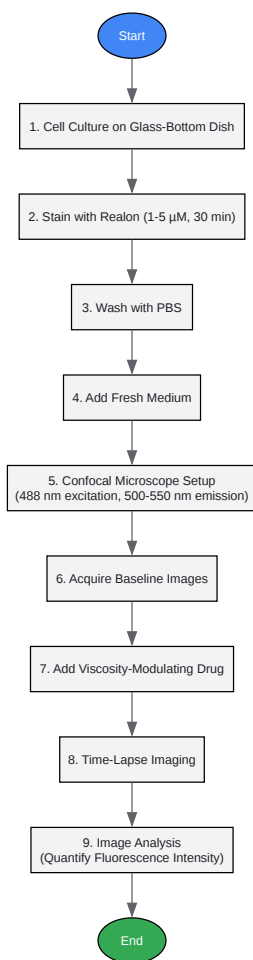
Signaling Pathway



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Caption: Hypothetical pathway linking cellular stress to apoptosis via increased mitochondrial viscosity.

Experimental Workflow



cluster_low

cluster_high

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